molecular formula C9H7ClO2 B2394801 4-Chlorocubane-1-carboxylic acid CAS No. 127839-23-0

4-Chlorocubane-1-carboxylic acid

Cat. No. B2394801
CAS RN: 127839-23-0
M. Wt: 182.6
InChI Key: QOGGYQLCQAJNEP-PGOMJQCDSA-N
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Description

Carboxylic acids are organic compounds that contain a carboxyl group (C=O) with a hydroxyl group (-OH) attached to the same carbon atom . They are a critical part of many biological processes and industrial applications.


Synthesis Analysis

Carboxylic acids can be synthesized through various methods, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents .


Molecular Structure Analysis

The carboxyl group in carboxylic acids consists of a carbonyl group (C=O) and a hydroxyl group (-OH). This structure allows carboxylic acids to act as both hydrogen-bond donors and acceptors, leading to their unique physical and chemical properties .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions, including esterification, amide formation, and decarboxylation. They can also participate in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

Carboxylic acids have higher boiling points than similar-sized alcohols or aldehydes due to their ability to form intermolecular hydrogen bonds. They are generally soluble in water and many organic solvents .

Scientific Research Applications

Electrochemical Studies

Research on 4-mercaptobenzoic acid self-assembled monolayers on gold surfaces demonstrates the importance of carboxylic acid groups in electrochemical applications, highlighting how such groups can be protonated or deprotonated under certain conditions. This could imply potential electrochemical sensor or switch applications for compounds like 4-Chlorocubane-1-carboxylic acid (Rosendahl & Burgess, 2008).

Environmental Degradation

Studies on the electrochemical degradation of organic compounds, such as 4-chloroguaiacol, in wastewater treatment suggest that carboxylic acid derivatives could play a role in the breakdown of pollutants, offering a pathway to environmentally friendly degradation methods for persistent organic pollutants (Samet et al., 2006).

Molecular Interactions

Research on the complexation of nucleotide bases by molecular tweezers with carboxylic acid sites points to the potential of carboxylic acid-containing compounds in molecular recognition and binding applications, which could be relevant for drug delivery systems or biotechnological tools (Zimmerman, Wu, & Zeng, 1991).

Advanced Oxidation Processes

The degradation of the herbicide 4-chlorophenoxyacetic acid by advanced electrochemical oxidation methods underlines the potential of carboxylic acid derivatives in advanced oxidation processes for the removal of environmental pollutants, suggesting similar applications for 4-Chlorocubane-1-carboxylic acid in environmental remediation (Boye, Dieng, & Brillas, 2002).

Mechanism of Action

The mechanism of action of carboxylic acids in biological systems often involves donating a proton (H+), acting as an acid, or accepting a proton, acting as a base .

Safety and Hazards

The safety and hazards of carboxylic acids can vary widely depending on their specific structure. Some carboxylic acids are safe to handle and store, while others can be corrosive or harmful if ingested or inhaled .

Future Directions

The field of carboxylic acid research is vast and continually evolving. Recent advances include the development of new synthetic strategies for efficient access to ketones and the exploration of catalytic decarboxylative transformations of carboxylic acids .

properties

IUPAC Name

4-chlorocubane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-9-4-1-5(9)3-6(9)2(4)8(1,3)7(11)12/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGGYQLCQAJNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C4C1(C5C2C3(C45)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorocubane-1-carboxylic acid

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